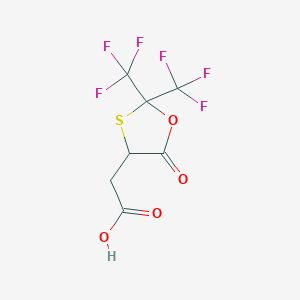![molecular formula C22H18O6 B12563845 4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione) CAS No. 184908-76-7](/img/structure/B12563845.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two oxane-2,6-dione groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) typically involves the reaction of [1,1’-Biphenyl]-4,4’-diol with oxane-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl core allows for substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl dioxides, while reduction can produce biphenyl diols .
科学研究应用
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) has a wide range of applications in scientific research:
作用机制
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl core allows for strong binding to these targets, while the oxane-2,6-dione groups facilitate specific chemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
1,4-Dioxane-2,6-dione: Shares the oxane-2,6-dione structure but lacks the biphenyl core.
[1,1’-Biphenyl]-4,4’-diol: Contains the biphenyl core but lacks the oxane-2,6-dione groups.
Uniqueness
The uniqueness of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) lies in its combination of the biphenyl core and oxane-2,6-dione groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
属性
CAS 编号 |
184908-76-7 |
|---|---|
分子式 |
C22H18O6 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
4-[4-[4-(2,6-dioxooxan-4-yl)phenyl]phenyl]oxane-2,6-dione |
InChI |
InChI=1S/C22H18O6/c23-19-9-17(10-20(24)27-19)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-11-21(25)28-22(26)12-18/h1-8,17-18H,9-12H2 |
InChI 键 |
ZHERHYWFROIXGH-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CC(=O)OC(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)

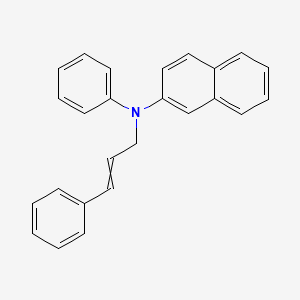
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)

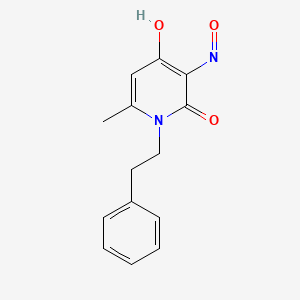
![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
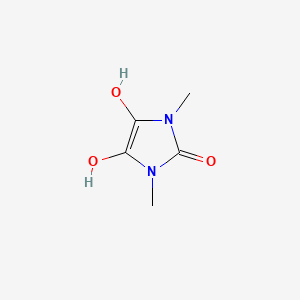
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
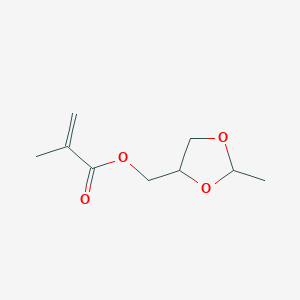
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
